molecular formula C3H9ClN2O B6181641 N'-methylacetohydrazide hydrochloride CAS No. 74902-94-6

N'-methylacetohydrazide hydrochloride

Cat. No.: B6181641
CAS No.: 74902-94-6
M. Wt: 124.6
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Description

N'-methylacetohydrazide hydrochloride is a hydrazide derivative of interest in organic synthesis and medicinal chemistry research. Hydrazides are a versatile class of compounds characterized by a nitrogen-nitrogen covalent bond with an acyl group substituent . They serve as key precursors and synthons for generating a plethora of novel compounds, including hydrazone derivatives and various nitrogen-containing heterocycles like pyrazoles, oxadiazoles, and 1,2,4-triazoles . As a regioisomer of methylated acetohydrazide, the specific placement of the methyl group on the nitrogen atom can influence the molecule's planarity and overall conformation, which may be critical for its reactivity and application . In a research context, hydrazide-based compounds are widely explored for their broad spectrum of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antimalarial properties . Furthermore, hydrazide derivatives are extensively studied for their application as corrosion inhibitors for mild steel in acidic media, functioning as mixed-type inhibitors that adsorb onto metal surfaces . This product is intended for research and laboratory use only.

Properties

CAS No.

74902-94-6

Molecular Formula

C3H9ClN2O

Molecular Weight

124.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Methylhydrazine reacts with ethyl glycolate in 2-propanol under reflux conditions (6 hours). The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of the ester, displacing ethoxide. The resulting intermediate undergoes tautomerization to yield 2-hydroxy-N'-methylacetohydrazide and its N-methyl regioisomer.

Key Steps:

  • Reagent Proportions: A molar ratio of 3:1 (methylhydrazine to ethyl glycolate) ensures excess methylhydrazine, driving the reaction to completion.

  • Solvent System: 2-Propanol facilitates both reaction homogeneity and subsequent crystallization.

  • Temperature Control: Reflux at ~82°C (boiling point of 2-propanol) optimizes reaction kinetics without decomposition.

Regioisomer Separation

Post-reaction, the mixture contains ~37.5% N'-methylacetohydrazide (1) and ~4.1% N-methylacetohydrazide (2). Separation involves:

  • Initial Crystallization: Cooling the reaction mixture yields N'-methylacetohydrazide as white crystals.

  • Solvent Extraction: The residual filtrate is evaporated, and the N-methyl isomer is extracted using benzene, followed by recrystallization from ethyl acetate.

Analytical Data:

  • N'-Methylacetohydrazide (1):

    • ¹H NMR (DMSO-d₆): δ 9.16 (NHNCO), 5.34 (OH), 4.81 (NHCH₃), 3.82 (CH₂), 2.42 (CH₃).

    • Melting Point: 350–355 K.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Condensation + Acidification37.5%HighModerateHigh (requires isomer separation)
Direct AcetylationNot reportedModerateHighLow

Key Findings:

  • The condensation method (Section 2) offers high purity but requires meticulous regioisomer separation.

  • Direct acetylation (Section 4.1) is theoretically simpler but lacks empirical validation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy: N'-Methylacetohydrazide exhibits peaks at 3410 cm⁻¹ (N–H stretch) and 1664 cm⁻¹ (C=O stretch).

  • Mass Spectrometry: m/z 105.0 [M + H]⁺ confirms molecular ion formation.

X-ray Crystallography

The crystal structure of N'-methylacetohydrazide reveals a planar hydrazide core with intermolecular N–H⋯O hydrogen bonds contributing to lattice stability .

Chemical Reactions Analysis

Types of Reactions

N’-methylacetohydrazide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazides.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N'-methylacetohydrazide hydrochloride is in the development of antimicrobial agents. Research has shown that derivatives of hydrazides exhibit significant antibacterial and antifungal properties. For instance, derivatives synthesized from N'-methylacetohydrazide have demonstrated activity against various strains of bacteria, including Mycobacterium tuberculosis, which is crucial given the global health implications of tuberculosis .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have been evaluated for their antiproliferative effects on cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further drug development .

Synthesis of Novel Compounds

The versatility of this compound extends to its use as a building block in organic synthesis. It can participate in various reactions to form complex molecules with potential biological activities. For example:

  • Formation of Hydrazone Derivatives : The compound can react with aldehydes to form hydrazones, which are valuable intermediates in medicinal chemistry.
  • Synthesis of Heterocycles : It has been utilized in cyclization reactions to produce heterocyclic compounds that exhibit diverse biological activities .

Analytical Applications

This compound and its derivatives have also found applications in analytical chemistry. They can serve as chelating agents for metal ions, facilitating the detection and quantification of metals in environmental samples. This property is particularly useful in developing sensors for monitoring pollutants .

Case Studies and Research Findings

  • Antituberculosis Activity : A study demonstrated that a derivative of this compound showed significant inhibition of mycolic acid biosynthesis, essential for the survival of Mycobacterium tuberculosis .
  • Anticancer Studies : In vitro tests indicated that certain hydrazone derivatives synthesized from N'-methylacetohydrazide had selective cytotoxicity against various cancer cell lines, with IC50 values indicating effective potency .
  • Metal Ion Detection : Research highlighted the effectiveness of hydrazone derivatives derived from N'-methylacetohydrazide in detecting heavy metals such as lead and cadmium through colorimetric methods .

Data Tables

Application AreaSpecific Use CaseFindings/Results
AntimicrobialTuberculosis treatmentSignificant inhibition of mycolic acid biosynthesis
AnticancerCytotoxicity against cancer cellsSelective antiproliferative activity observed
Analytical ChemistryMetal ion detectionEffective chelation and detection capabilities

Mechanism of Action

The mechanism of action of N’-methylacetohydrazide hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its hydrazine moiety allows it to form stable complexes with metal ions, which can be utilized in various catalytic processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N'-methylacetohydrazide hydrochloride with related hydrazide derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Crystal System Melting Point (°C) Key Applications References
This compound C₃H₉N₂O₂·HCl 144.58 Orthorhombic (Pbca) 77–82 Pharmaceutical intermediates
2-Hydroxy-N-methylacetohydrazide C₃H₈N₂O₂ 104.11 Monoclinic (C2/c) 77–82 Crystal engineering, Hirshfeld studies
2-Chloro-N''-methylacetohydrazide C₁₀H₁₀ClN₃O₃S 287.72 Not reported Not reported Antimicrobial agents
N'-[(E)-Anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide C₂₉H₂₂N₂O₂ 430.50 Not reported Not reported Fluorescent probes, organic electronics
Triethylamine hydrochloride C₆H₁₆ClN 137.65 Not reported 254–260 Quaternary ammonium salt synthesis

Key Differences and Implications

Structural Variations :

  • Substituent Effects : The presence of a chlorine atom in 2-chloro-N''-methylacetohydrazide enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the methyl group in this compound .
  • Aromatic vs. Aliphatic Moieties : Compounds like N'-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide exhibit extended conjugation due to aromatic substituents, enabling applications in optoelectronics, unlike the simpler aliphatic structure of N'-methylacetohydrazide .

Crystallographic Differences: this compound adopts an orthorhombic lattice, whereas its regioisomer (2-hydroxy-N-methylacetohydrazide) crystallizes in a monoclinic system (C2/c). This difference alters packing efficiency and intermolecular interactions (e.g., hydrogen bonding), impacting solubility and stability .

Synthetic Pathways :

  • N'-Methylacetohydrazide derivatives are typically synthesized via reflux condensation with catalysts like ZnCl₂ , while halogenated analogues (e.g., 2-chloro derivatives) require additional steps, such as thiazole ring formation or coupling with benzothiazolyl groups .

Biological Activity: Antimicrobial Potency: Chlorinated derivatives (e.g., 2-chloro-N''-methylacetohydrazide) show enhanced activity against Gram-positive bacteria compared to non-halogenated hydrazides due to increased membrane permeability . Cytotoxicity: this compound exhibits moderate anticancer activity against HeLa cells (IC₅₀ ≈ 50 µM), while anthracene-containing analogues demonstrate higher potency (IC₅₀ < 10 µM) via intercalation with DNA .

Research Findings and Contradictions

  • Regioisomer Separation : highlights the challenge of separating N-methyl regioisomers (e.g., 2-hydroxy-N-methyl vs. N'-methyl derivatives) via flash chromatography, which can lead to discrepancies in reported biological data if purification is incomplete .
  • Hydrochloride Salt Stability : Triethylamine hydrochloride (a structural analogue) is hygroscopic and sensitive to humidity, unlike this compound, which exhibits greater stability under ambient conditions .

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